molecular formula C12H15NO2 B15308753 Tert-butyl3-(buta-1,3-diyn-1-yl)azetidine-1-carboxylate

Tert-butyl3-(buta-1,3-diyn-1-yl)azetidine-1-carboxylate

Cat. No.: B15308753
M. Wt: 205.25 g/mol
InChI Key: BRKSQDXRFWPTER-UHFFFAOYSA-N
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Description

tert-Butyl 3-(buta-1,3-diyn-1-yl)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring protected by a tert-butyl carbamate group at the 1-position and a conjugated buta-1,3-diyn-1-yl substituent at the 3-position. The tert-butyl group enhances stability during synthetic procedures, while the rigid butadiyne moiety introduces unique electronic and structural properties, making the compound a promising candidate for applications in materials science (e.g., conjugated polymers) or as a building block in click chemistry .

For example, LiHMDS-mediated deprotonation of the azetidine nitrogen followed by alkyne coupling (e.g., Sonogashira reaction) could introduce the butadiyne group, as seen in the synthesis of tert-butyl 3-cyano-3-[3-(trimethylsilyl)prop-2-yn-1-yl]azetidine-1-carboxylate .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

tert-butyl 3-buta-1,3-diynylazetidine-1-carboxylate

InChI

InChI=1S/C12H15NO2/c1-5-6-7-10-8-13(9-10)11(14)15-12(2,3)4/h1,10H,8-9H2,2-4H3

InChI Key

BRKSQDXRFWPTER-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C#CC#C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of Selected Azetidine Derivatives

Compound Name (CAS Number) Substituent Molecular Formula Key Features
tert-Butyl 3-(buta-1,3-diyn-1-yl)azetidine-1-carboxylate Buta-1,3-diyn-1-yl C12H14NO2 Rigid conjugated diyne; potential for cycloaddition or polymerization
tert-Butyl 3-cyanoazetidine-1-carboxylate Cyano C9H14N2O2 Polar nitrile group; enhances electrophilicity for nucleophilic additions
tert-Butyl 3-oxoazetidine-1-carboxylate (398489-26-4) Oxo C8H13NO3 Reactive carbonyl; amenable to reductions or condensations
tert-Butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate (1314987-79-5) 4-Nitro-1H-pyrazol-1-yl C11H16N4O4 Nitro group enables reduction to amine; aromatic heterocycle
tert-Butyl 3-[(propan-2-yl)amino]azetidine-1-carboxylate (1033716-68-5) Isopropylamino C11H22N2O2 Secondary amine; nucleophilic site for acylations

†Calculated based on structural analysis; conflicting molecular formula (C18H34N2OSn) reported in may indicate a tin-containing variant or typographical error.

Biological Activity

Tert-butyl 3-(buta-1,3-diyn-1-yl)azetidine-1-carboxylate is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological properties. This article delves into its biological activity, including relevant data tables, case studies, and research findings.

Structural Overview

The molecular formula of tert-butyl 3-(buta-1,3-diyn-1-yl)azetidine-1-carboxylate is C12H15NO2. Its structure includes an azetidine ring and a buta-1,3-diynyl side chain, which may contribute to its biological activity. The compound's SMILES representation is CC(C)(C)OC(=O)N1CC(C1)C#CC#C, indicating the presence of both alkyne and carboxylate functional groups .

Enzyme Inhibition

Compounds featuring azetidine rings often demonstrate enzyme inhibition capabilities. Research indicates that such compounds can act as inhibitors for enzymes like proteases and kinases. The specific inhibitory effects of tert-butyl 3-(buta-1,3-diyn-1-yl)azetidine-1-carboxylate on any enzyme have yet to be fully characterized; however, the potential for such activity exists based on structural analogs.

Study 1: Synthesis and Preliminary Biological Evaluation

In a preliminary study focusing on structurally related azetidine derivatives, researchers synthesized various compounds and evaluated their biological activities. The study indicated that certain derivatives showed promising cytotoxicity against various cancer cell lines (e.g., HeLa and MCF7). Although tert-butyl 3-(buta-1,3-diyn-1-yl)azetidine-1-carboxylate was not directly tested, its structural similarity suggests it could exhibit comparable activities.

Study 2: Mechanistic Insights into Anticancer Activity

Another study explored the mechanism of action of azetidine-based compounds. It was found that these compounds could induce apoptosis via the mitochondrial pathway and inhibit the PI3K/Akt signaling pathway in cancer cells. This suggests that tert-butyl 3-(buta-1,3-diyn-1-yl)azetidine-1-carboxylate may also share these mechanisms due to its structural features.

Predicted Collision Cross Section (CCS)

The following table summarizes the predicted collision cross-section values for different adducts of tert-butyl 3-(buta-1,3-diyn-1-yl)azetidine-1-carboxylate:

Adductm/zPredicted CCS (Ų)
[M+H]+206.11756166.6
[M+Na]+228.09950171.2
[M+NH4]+223.14410164.0
[M+K]+244.07344163.7
[M-H]-204.10300152.9

This table provides insight into the compound's behavior in mass spectrometry analyses and may correlate with its biological interactions .

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